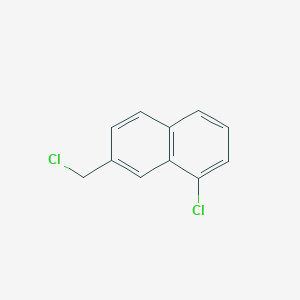
1-Chloro-7-(chloromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-7-(chloromethyl)naphthalene is an organic compound with the molecular formula C11H8Cl2. It is a derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 7 positions. This compound is known for its applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
The preparation of 1-Chloro-7-(chloromethyl)naphthalene involves several synthetic routes. One common method includes the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as ferric chloride and copper chloride. The reaction mixture is then subjected to heat preservation, liquid separation, and washing to obtain the crude product. The crude product is further purified by dissolving in an alcohol solvent, followed by crystallization, filtration, washing, and drying .
Analyse Chemischer Reaktionen
1-Chloro-7-(chloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Polymerization: It can act as an initiator in atom transfer radical polymerization (ATRP) of styrene, resulting in the formation of polymers.
Common reagents used in these reactions include thionyl chloride, sodium bicarbonate, and various catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-7-(chloromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is employed in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of synthetic resins and as a fluorescent brightening agent.
Wirkmechanismus
The mechanism of action of 1-Chloro-7-(chloromethyl)naphthalene involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This property makes it a valuable intermediate in various organic synthesis processes .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-7-(chloromethyl)naphthalene can be compared with other chlorinated naphthalene derivatives, such as:
1-Chloronaphthalene: This compound has a single chlorine atom substituted at the 1 position.
2-Chloronaphthalene: Similar to 1-Chloronaphthalene but with the chlorine atom at the 2 position. It has similar applications.
1-Bromonaphthalene: A brominated derivative used in organic synthesis and as a solvent.
The uniqueness of this compound lies in its dual chlorine substitution, which imparts distinct reactivity and applications compared to its mono-substituted counterparts.
Eigenschaften
Molekularformel |
C11H8Cl2 |
|---|---|
Molekulargewicht |
211.08 g/mol |
IUPAC-Name |
1-chloro-7-(chloromethyl)naphthalene |
InChI |
InChI=1S/C11H8Cl2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6H,7H2 |
InChI-Schlüssel |
KJAFNUQHDYBTNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)CCl)C(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




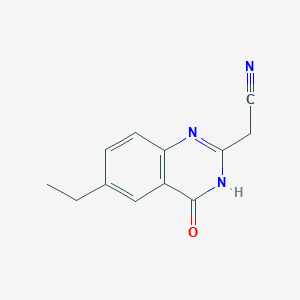
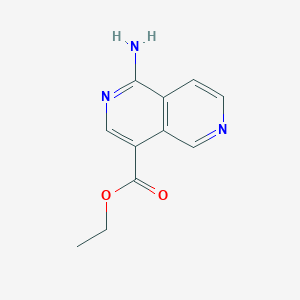


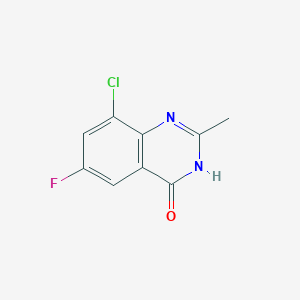

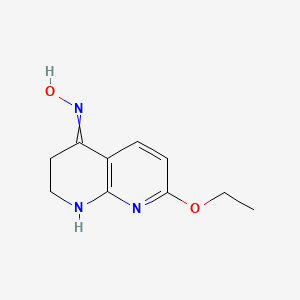
![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester](/img/structure/B15068812.png)
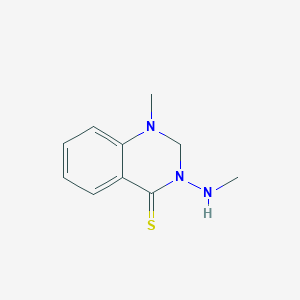
![6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15068844.png)


